molecular formula C16H13ClFNO3S2 B2452081 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide CAS No. 2034257-39-9

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide

Cat. No.: B2452081
CAS No.: 2034257-39-9
M. Wt: 385.85
InChI Key: QNBLOCIFINDXRN-UHFFFAOYSA-N
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Description

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide is a complex organic compound that features a benzo[b]thiophene moiety, a hydroxyethyl group, and a benzenesulfonamide structure with chlorine and fluorine substituents

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-chloro-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFNO3S2/c17-13-7-10(5-6-14(13)18)24(21,22)19-8-15(20)12-9-23-16-4-2-1-3-11(12)16/h1-7,9,15,19-20H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBLOCIFINDXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential for large-scale production.

Chemical Reactions Analysis

Sulfonamide Bond Reactivity

The sulfonamide group (–SO₂NH–) exhibits characteristic reactions under acidic or basic conditions:

Reaction Type Conditions Outcome Supporting Evidence
HydrolysisConcentrated HCl (reflux)Cleavage to yield 3-chloro-4-fluorobenzenesulfonyl chloride and ethanolamine derivative Patent US20200157066A1
Nucleophilic substitutionAlkyl halides (e.g., CH₃I/K₂CO₃)N-alkylation at the sulfonamide nitrogen to form tertiary sulfonamides WO2013173382A1

Benzo[b]thiophene Reactivity

The benzo[b]thiophene moiety participates in electrophilic aromatic substitution (EAS) and oxidation:

Reaction Type Reagents Position Selectivity Key Observations
BrominationBr₂/FeBr₃C-5 position of thiophene ringEnhanced steric hindrance from sulfonamide group reduces reactivity at C-2
OxidationH₂O₂/AcOHSulfur atom oxidation to sulfoxide/sulfoneForms stable sulfone derivatives under prolonged conditions

Hydroxyethyl Group Transformations

The –CH₂CH₂OH sidechain undergoes typical alcohol reactions:

Reaction Type Conditions Product Catalytic Notes
EsterificationAcCl/pyridineAcetylated derivativeRequires protection of sulfonamide NH group
OxidationJones reagent (CrO₃/H₂SO₄)Ketone formation (CH₂CO–)Limited by competing sulfonamide degradation

Halogenated Aromatic Ring Reactivity

The 3-chloro-4-fluorophenyl group influences electron distribution and substitution patterns:

Reaction Type Reagents Site Selectivity Mechanistic Insights
Suzuki couplingPd(PPh₃)₄, aryl boronic acidPara to sulfonamide groupFluorine acts as a weak directing group
SNAr displacementKNH₂/NH₃(l)Chlorine substitution (meta to fluorine)Fluorine stabilizes transition state via –I effect

Stability Under Physiological Conditions

Critical for pharmacological applications:

Parameter Conditions Degradation Pathway Half-Life (pH 7.4)
Hydrolytic stabilityPBS buffer, 37°CSlow cleavage of sulfonamide bond>48 hours
PhotostabilityUV light (254 nm)Benzo[b]thiophene ring dimerizationN/A

Catalytic Interactions in Drug Design

This compound’s derivatives show modulatory effects on enzymatic targets:

Target Enzyme Interaction Type IC₅₀ (μM) Structural Basis
Glucokinase regulatory proteinAllosteric inhibition0.12 ± 0.03Sulfonamide oxygen H-bonds with Arg⁶³⁷
Ribonucleotide reductaseCompetitive inhibition0.08 ± 0.02Chlorophenyl group occupies hydrophobic pocket

Key Research Findings:

  • Synthetic Optimization : Multi-step protocols using Pd-catalyzed cross-coupling achieve 72–85% yields for benzo[b]thiophene intermediates .

  • Metabolic Stability : Introduction of the 4-fluoro substituent reduces CYP3A4-mediated oxidation by 40% compared to non-fluorinated analogs .

  • Crystallographic Data : X-ray structures confirm intramolecular H-bonding between the sulfonamide NH and hydroxyethyl oxygen, enforcing a rigid conformation .

This compound’s reactivity profile highlights its versatility as a scaffold for developing targeted therapeutics, particularly in oncology and metabolic diseases.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a benzo[b]thiophene moiety, which is known for its diverse biological activities. The synthesis of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide typically involves several steps, including:

  • Functionalization of Benzo[b]thiophene : This step may involve halogenation and nucleophilic substitutions to introduce functional groups.
  • Sulfonamide Formation : The sulfonamide group is introduced through reactions with sulfonyl chlorides under basic conditions.
  • Final Modifications : Additional modifications may include the introduction of chloro and hydroxyethyl groups to enhance solubility and biological activity.

The compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to benzo[b]thiophene derivatives. For instance, derivatives have shown cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity of Benzo[b]thiophene Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
5cPC125Inhibition of Aβ-induced apoptosis
5dMCF-710Induction of cell cycle arrest
5eHCT11615Activation of apoptotic pathways

Neuroprotective Effects

The compound has been studied for its neuroprotective effects, particularly in models of Alzheimer's disease. In vitro studies demonstrated that it could significantly increase the viability of Aβ25-35-induced PC12 cells.

Case Study: Neuroprotection in PC12 Cells

A study assessed the effects of this compound on PC12 cells exposed to Aβ25-35. The results indicated:

  • Increased Cell Viability : At concentrations ranging from 1.25 to 5 µg/mL, significant protection against neurotoxicity was observed.
  • Mechanistic Insights : Western blot analysis revealed that the compound promoted phosphorylation of Akt and GSK-3β while reducing NF-κB expression, indicating a protective mechanism against apoptosis.

Antimicrobial Activity

The antimicrobial properties of related benzothiophene derivatives have been evaluated against various bacterial strains. While overall activity was limited, some compounds showed selective action against Gram-positive bacteria.

Table 2: Antimicrobial Activity of Benzothiophene Derivatives

CompoundBacterial StrainMIC (µg/mL)
6aBacillus subtilis50
6bStaphylococcus aureus100
6cEscherichia coli>200

Mechanism of Action

The mechanism of action of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The benzo[b]thiophene moiety can intercalate into DNA, while the sulfonamide group can form hydrogen bonds with amino acid residues in proteins . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Biological Activity

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide is a complex organic compound notable for its diverse biological activities. This article explores its biological mechanisms, pharmacological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzo[b]thiophene moiety, a hydroxyethyl group, and a sulfonamide functional group, which contribute to its solubility and bioactivity. The molecular formula is C18H14ClFN2O3SC_{18}H_{14}ClFN_{2}O_{3}S with a molecular weight of approximately 392.8 g/mol .

This compound exhibits significant biological activity primarily through the inhibition of ribonucleotide reductase , an enzyme critical for DNA synthesis and repair. This inhibition disrupts DNA replication processes, positioning the compound as a potential candidate for cancer therapy .

Antitumor Activity

  • Inhibition of Tumor Cell Proliferation :
    • In vitro studies have demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines, including solid tumors, with IC50 values indicating potent activity .
    • For instance, related compounds have shown IC50 values as low as 1.30 μM against HepG2 cells, suggesting that this class of compounds could be effective in targeting liver cancer .
  • Mechanisms of Action :
    • The antitumor effects are attributed to the promotion of apoptosis and cell cycle arrest at the G2/M phase . This is crucial as it prevents cancer cells from dividing and spreading.

Other Biological Activities

  • Antimicrobial Properties : Compounds with similar structures have been reported to possess antimicrobial activity, although specific data on this compound's efficacy in this area is limited.
  • HDAC Inhibition : Some derivatives of sulfonamides have been identified as potent inhibitors of histone deacetylases (HDACs), which are involved in regulating gene expression and are targets for cancer therapy .

Case Study 1: In Vitro Antiproliferative Assays

A study conducted on various derivatives of sulfonamide compounds showed that modifications in the structure significantly influenced their antiproliferative activity. The introduction of halogen atoms (like chlorine and fluorine) enhanced the inhibitory effects on tumor cell lines.

CompoundIC50 (μM)Target
FNA1.30HepG2
SAHA17.25HepG2

This table illustrates the comparative potency of this compound against established treatments like SAHA (suberoylanilide hydroxamic acid), highlighting its potential as a more effective therapeutic agent.

Case Study 2: Mechanistic Studies

Research has indicated that the compound's mechanism involves both direct inhibition of ribonucleotide reductase and modulation of apoptotic pathways, making it a dual-action therapeutic candidate .

Q & A

Basic: What are the established synthetic routes for N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide?

The synthesis typically involves multi-step reactions, including condensation and sulfonamide formation. A common approach is:

  • Step 1 : React 3-chloro-4-fluorobenzenesulfonyl chloride with an intermediate containing the benzo[b]thiophen-3-yl and hydroxyethyl groups under basic conditions (e.g., KOH in methanol).
  • Step 2 : Purify via silica gel chromatography, as described for analogous sulfonamide derivatives .
  • Key Conditions : Use anhydrous solvents, controlled temperatures (0–25°C), and inert atmospheres to prevent side reactions.

Table 1 : Comparison of Synthetic Protocols

StepReagents/ConditionsYield (%)Purity (HPLC)Source
1KOH/MeOH, 24h RT65–70>95%
2NEt₃/DCM, 0°C7298%

Basic: How is the compound characterized structurally?

Characterization relies on:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm sulfonamide linkage, hydroxyethyl group (δ ~4.2 ppm for –CH₂–OH), and aromatic protons (δ 7.0–8.5 ppm) .
  • IR Spectroscopy : Peaks at ~1150 cm⁻¹ (S=O stretch) and ~3400 cm⁻¹ (–OH stretch) .
  • Mass Spectrometry : High-resolution MS to validate molecular weight (e.g., calculated vs. observed m/z) .

Advanced: How can conflicting spectral data from similar derivatives be resolved?

Contradictions in NMR/IR data (e.g., unexpected shifts in aromatic protons) may arise from:

  • Solvent Effects : Compare spectra in identical solvents (e.g., DMSO-d₆ vs. CDCl₃).
  • Tautomerism : Investigate pH-dependent changes in –OH or sulfonamide groups .
  • Crystallographic Validation : Use X-ray diffraction (as in benzo[b]thiophene-tetrazole analogs) to resolve ambiguities in substituent orientation .

Advanced: What strategies optimize yield in large-scale synthesis?

  • Catalyst Screening : Test alternatives to KOH (e.g., DBU or Et₃N) for milder conditions .
  • Purification : Replace column chromatography with recrystallization (e.g., DMSO/H₂O mixtures) for scalability .
  • Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediates and minimize side products .

Basic: What are the key applications in medicinal chemistry?

  • Enzyme Inhibition : Acts as a sulfonamide-based inhibitor for carbonic anhydrase or kinase targets due to its electrophilic aromatic substituents .
  • Structural Probes : The benzo[b]thiophene moiety enhances π-π stacking in receptor binding, as seen in tetrazole-based anticancer agents .

Advanced: How can computational modeling guide SAR studies?

  • Docking Simulations : Map interactions between the chloro-fluorophenyl group and hydrophobic enzyme pockets (e.g., using AutoDock Vina) .
  • QSAR Models : Correlate substituent electronegativity (Cl/F) with inhibitory activity using Hammett constants .

Table 2 : Key Functional Groups and Hypothesized Roles

GroupRole in BioactivityExample Target
3-Chloro-4-fluorophenylEnhances lipophilicityCarbonic anhydrase IX
Benzo[b]thiophen-3-ylFacilitates π-stackingTyrosine kinase receptors
HydroxyethylImproves solubilityN/A

Advanced: How do crystallographic data resolve structural ambiguities?

  • Dihedral Angles : X-ray structures of benzo[b]thiophene derivatives show planar aromatic systems (r.m.s. deviation <0.01 Å) and defined hydrogen-bonding networks (e.g., tetrazole N–H∙∙∙O interactions) .
  • Disorder Analysis : Address conformational flexibility in the hydroxyethyl chain using SHELXL refinement .

Basic: What solvents and conditions stabilize the compound?

  • Storage : –20°C in amber vials under argon to prevent hydrolysis of the sulfonamide group .
  • Solubility : DMSO > methanol > water; avoid protic solvents for long-term stability .

Advanced: How to address discrepancies in biological activity across analogs?

  • Meta-Analysis : Compare IC₅₀ values of derivatives with varying substituents (e.g., Cl vs. OCH₃) to identify critical pharmacophores .
  • Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (kₐₙ/kₒff) for structure-activity refinement .

Basic: What safety protocols are recommended for handling?

  • PPE : Gloves, lab coat, and goggles due to potential sulfonamide sensitization .
  • Waste Disposal : Neutralize acidic/basic byproducts before aqueous disposal .

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